molecular formula C12H11N5O4S B2931727 Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 218929-51-2

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B2931727
CAS No.: 218929-51-2
M. Wt: 321.31
InChI Key: XLYMFRHIKHWSRY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 3-nitropyridine-2-thiol substituent at position 2, an amino group at position 4, and an ethyl carboxylate ester at position 3. This compound’s structure combines electron-withdrawing (nitro group) and electron-donating (amino group) moieties, making it a versatile scaffold for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-amino-2-(3-nitropyridin-2-yl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-2-21-11(18)7-6-15-12(16-9(7)13)22-10-8(17(19)20)4-3-5-14-10/h3-6H,2H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMFRHIKHWSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between ethyl cyanoacetate and guanidine in the presence of a base such as sodium ethoxide. This reaction forms ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

  • Introduction of the Nitropyridine Moiety: : The nitropyridine group is introduced via a nucleophilic substitution reaction. The 2-chloro-3-nitropyridine reacts with the thiol group of the pyrimidine derivative under basic conditions to form the desired product.

  • Final Purification: : The crude product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 4-amino group and 2-sulfanyl substituent on the pyrimidine ring enable nucleophilic displacement reactions under basic or catalytic conditions.

Key Examples :

ReactantConditionsProductYieldSource
Alkylamines (e.g., methylamine, ethylamine)THF, triethylamine, room temperature4-Alkylamino-2-sulfanyl-pyrimidine-5-carboxylates75–92%
CyclohexylamineTHF, 12–24 h stirring4-Cyclohexylamino derivative84%

Mechanistic Insight :

  • The amino group at position 4 facilitates deprotonation under basic conditions, activating the pyrimidine ring for nucleophilic attack.

  • Methylsulfanyl groups at position 2 are replaced by amines via SNAr mechanisms, as demonstrated in the synthesis of analogs like 2b and 2c .

Oxidation of the Sulfanyl Linker

The thioether bridge (-S-) between pyrimidine and pyridine undergoes oxidation to sulfone (-SO2-) under controlled conditions.

Example :

Oxidizing AgentConditionsProductYieldSource
30% H2O2Room temperature, 6 hEthyl 4-amino-2-[(3-nitropyridin-2-yl)sulfonyl]pyrimidine-5-carboxylate85%

Implications :

  • Sulfone formation enhances electrophilicity at the pyrimidine C2 position, enabling further substitutions .

Reduction of the Nitropyridine Moiety

The nitro group on the pyridine ring is reducible to an amine, enabling downstream functionalization.

Key Reaction :

Reducing SystemConditionsProductYieldSource
Pd/C, hydrazine hydrateMethanol, reflux, 4 hEthyl 4-amino-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate90%

Applications :

  • The resultant amine undergoes cyclization or condensation reactions. For instance, coupling with activated esters forms fused heterocycles like thieno[2,3-d]pyrimidines .

Condensation and Cyclization Reactions

The amino and ester groups participate in cyclocondensation to form polycyclic systems.

Documented Pathways :

  • Mannich Reaction : Interaction with HCHO and primary amines yields hexahydrothieno[2,3-d]pyrimidines (e.g., 11b ) under noncatalyzed conditions (EtOH, 60°C) .

  • Lactam Formation : Nitrile reduction followed by spontaneous cyclization forms a six-membered lactam ring, as seen in the synthesis of analogs like 49 .

Example Table :

ReagentsConditionsProductYieldSource
HCHO, p-toluidineEtOH, 60°C, 2 h2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine74%

Hydrolysis of the Ester Group

The ethyl ester at position 5 is hydrolyzable to carboxylic acid under basic conditions.

Procedure :

BaseConditionsProductYieldSource
NaOH (aq)THF, 12 h, reflux4-Amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylic acid95%

Utility :

  • The carboxylic acid serves as a precursor for amide couplings, as demonstrated in the synthesis of kinase inhibitors .

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active pyrimidine derivatives. It can be used as a scaffold for the design of new drugs targeting specific enzymes or receptors. For example, pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitropyridine moiety can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The sulfanyl group at position 2 is a critical site for modulating biological activity and physicochemical properties. Below is a comparison with key analogs:

Compound Name Substituent at Position 2 Key Properties/Applications References
Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate 3-Nitropyridin-2-ylsulfanyl Potential for nitro group-mediated redox activity; structural complexity for targeted binding.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Methylthio ATP-competitive inhibitor of Cdk2/E and Cdk9/T1 kinases; used in gold nanoparticle synthesis.
Ethyl 4-amino-2-(ethylsulfanyl)pyrimidine-5-carboxylate Ethylsulfanyl (CAS 778-97-2) Increased lipophilicity vs. methylthio analog; limited pharmacological data.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio + Cl at position 4 Chloro substituent enhances electrophilicity; precursor for nucleophilic substitution reactions.
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate 2-Chlorophenylsulfanyl + methylsulfanyl Aromatic sulfanyl group improves π-π stacking potential; explored in kinase inhibition studies.
Key Observations:
  • Electron-withdrawing vs.
  • Biological Activity: The methylthio analog (Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) is well-documented as a kinase inhibitor, suggesting the pyrimidine-5-carboxylate scaffold is critical for ATP-binding site interactions . The nitro-pyridyl variant may exhibit distinct selectivity due to steric and electronic differences.
  • Synthetic Utility : Chloro-substituted analogs (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) serve as intermediates for further functionalization, whereas the nitro-pyridyl variant’s synthetic applications remain underexplored in the provided evidence .

Structural and Functional Insights from Related Compounds

Physicochemical and Spectroscopic Data

Property This compound Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Molecular Weight (g/mol) ~350 (estimated) 227.28 (CAS 778-97-2 analog: 227.28 )
LogP (Predicted) ~2.1 (nitro group increases polarity) 1.8–2.2
Hydrogen Bond Donors/Acceptors 2/8 2/6
UV-Vis λmax (nm) ~270 (pyrimidine) + ~340 (nitropyridine) ~260 (pyrimidine)

Biological Activity

Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate (CAS No: 218929-51-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C12_{12}H11_{11}N5_5O4_4S
  • IUPAC Name : this compound
  • Molecular Weight : 293.31 g/mol

The presence of a nitro group on the pyridine ring contributes to its biological activity, as nitro compounds are known for their diverse pharmacological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related pyrimidine derivative demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising results for further development as antimicrobial agents .

CompoundMIC (μg/mL)Activity Against
Ethyl 4-amino-2-(3-nitropyridin)50S. aureus, E. coli
Ethyl 6-(5-(3,4-difluorophenyl))45.69B. subtilis

Anti-inflammatory Activity

Nitro compounds often exhibit anti-inflammatory properties. Research has shown that the incorporation of nitro groups can enhance the pharmacokinetic profiles of drugs, making them more effective in modulating inflammatory responses. This is particularly relevant in chronic inflammatory diseases where modulation of cytokine release is crucial .

Case Studies and Research Findings

  • Study on Pyrimidine Derivatives :
    A study published in the Molecules journal highlighted the synthesis of various pyrimidine derivatives and their biological evaluation. The findings indicated that certain derivatives exhibited significant anti-fibrotic activity by inhibiting collagen expression in vitro, suggesting potential therapeutic applications in fibrosis-related conditions .
  • Anticancer Properties :
    Another investigation focused on the anticancer potential of nitro-containing compounds, where the synthesized derivatives were evaluated for their cytotoxic effects against cancer cell lines. The results showed that some derivatives had IC50_{50} values in the micromolar range, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pyrimidine precursors and 3-nitropyridin-2-yl thiol derivatives. For example, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (a structurally related compound) reacts with 3-nitro-2-mercaptopyridine under basic conditions (e.g., NaH or K₂CO₃ in DMF) to replace the methylthio group . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometry to maximize yield. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and intermolecular interactions . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfanyl and nitro groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.
  • FTIR : Detection of functional groups like C=O (ester), NH₂ (amino), and NO₂ (nitro) .

Q. What preliminary biological activities have been reported for similar pyrimidine derivatives?

  • Methodological Answer : Pyrimidine analogs with sulfanyl and nitro groups exhibit protein kinase inhibition (e.g., EGFR or VEGFR2) and antifungal activity. For example, ethyl 4-anilino-2-(methylsulfanyl)pyrimidine-5-carboxylate derivatives showed IC₅₀ values <1 µM in kinase assays . Initial screening involves:

  • Enzyme Assays : Fluorescence-based kinase inhibition studies.
  • Antifungal Testing : MIC determinations against Candida spp. .

Advanced Research Questions

Q. How do computational methods (e.g., DFT or molecular docking) elucidate the reactivity and binding mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic properties like HOMO-LUMO gaps and charge distribution, explaining nucleophilic substitution reactivity at the sulfanyl group . Molecular docking (AutoDock Vina) into kinase active sites (e.g., PDB: 1M17) identifies key interactions (e.g., hydrogen bonding with Asp831 in EGFR) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., overlapping peaks for aromatic protons) are addressed via:

  • 2D NMR : HSQC and HMBC to assign 1^1H-13^13C correlations.
  • Variable Temperature NMR : Resolving dynamic effects in sulfanyl group rotations .
  • Crystallographic Validation : Cross-referencing with SXRD data .

Q. How is this compound applied in nanotechnology, such as nanoparticle synthesis or self-assembly studies?

  • Methodological Answer : The sulfanyl group acts as a capping agent in gold nanoparticle (AuNP) synthesis. In one study, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate inhibited secondary nucleation in AuNP growth, leading to monodisperse 16–18 nm particles. Experimental design includes:

  • UV-Vis Spectroscopy : Monitoring plasmon resonance shifts.
  • TEM : Confirming particle size and morphology .

Key Research Challenges

  • Stereochemical Control : The nitro group’s electron-withdrawing effects complicate regioselectivity in further functionalization.
  • Biological Selectivity : Off-target effects in kinase inhibition require SAR studies with modified substituents (e.g., replacing nitro with cyano) .

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